molecular formula C19H19ClN2O2 B4995368 2-[(4-chlorophenyl)methyl]-N-methyl-N-propan-2-yl-1,3-benzoxazole-5-carboxamide

2-[(4-chlorophenyl)methyl]-N-methyl-N-propan-2-yl-1,3-benzoxazole-5-carboxamide

Cat. No.: B4995368
M. Wt: 342.8 g/mol
InChI Key: RXZSOEULOCPYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorophenyl)methyl]-N-methyl-N-propan-2-yl-1,3-benzoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)methyl]-N-methyl-N-propan-2-yl-1,3-benzoxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with the benzoxazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    N-Methylation and N-Propan-2-ylation: The final steps involve the methylation and propan-2-ylation of the nitrogen atom in the benzoxazole ring. This can be achieved using methyl iodide and isopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)methyl]-N-methyl-N-propan-2-yl-1,3-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorophenyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Substituted benzoxazole derivatives with new functional groups.

Scientific Research Applications

2-[(4-chlorophenyl)methyl]-N-methyl-N-propan-2-yl-1,3-benzoxazole-5-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methyl]-N-methyl-N-propan-2-yl-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole rings but different substituents.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to different core structures.

    N-Methyl and N-Propan-2-yl Derivatives: Compounds with similar N-methyl and N-propan-2-yl substitutions on different heterocyclic rings.

Uniqueness

2-[(4-chlorophenyl)methyl]-N-methyl-N-propan-2-yl-1,3-benzoxazole-5-carboxamide is unique due to its specific combination of functional groups and the benzoxazole ring

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-N-methyl-N-propan-2-yl-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-12(2)22(3)19(23)14-6-9-17-16(11-14)21-18(24-17)10-13-4-7-15(20)8-5-13/h4-9,11-12H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZSOEULOCPYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)C1=CC2=C(C=C1)OC(=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.